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Compound of Interest

Compound Name: Longiferone B

Cat. No.: B593451 Get Quote

Introduction

Longiferone B is a sesquiterpenoid of interest within the natural products community.

However, comprehensive public spectral data for Longiferone B is scarce. This guide focuses

on the spectral characterization of a closely related and well-studied analogue, (-)-

isolongifolenone. Isolongifolenone shares the same sesquiterpenoid core and is a valuable

proxy for understanding the spectroscopic features of this class of compounds. This document

provides an in-depth overview of the mass spectrometry (MS) and nuclear magnetic resonance

(NMR) spectroscopy data for isolongifolenone, along with detailed experimental protocols

relevant to its analysis. The information is intended for researchers, scientists, and

professionals in drug development and natural product chemistry.

Data Presentation
Due to the limited availability of complete, published NMR data sets for (-)-isolongifolenone, the

following tables present the mass spectrometry data for isolongifolenone and representative ¹H

and ¹³C NMR data for a similar sesquiterpene ketone to illustrate the expected chemical shifts

and multiplicities.

Table 1: Mass Spectrometry Data for Isolongifolenone
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Ion m/z (Relative Abundance %)

[M]+ 218 (100)

C14H19O 203 (45)

C12H15O 175 (55)

C11H15 147 (60)

C10H12 132 (75)

C9H11 119 (85)

C8H9 105 (90)

C7H7 91 (80)

Table 2: Representative ¹H NMR Spectral Data for a Sesquiterpene Ketone (CDCl₃, 400 MHz)

Note: This data is illustrative and not specific to isolongifolenone.
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 2.50 d 9.5

H-2α 1.95 m

H-2β 1.60 m

H-5 2.10 t 8.0

H-6α 1.80 m

H-6β 1.50 m

H-9α 2.20 dd 12.0, 4.5

H-9β 1.75 t 12.0

H-12 1.05 s

H-13 0.95 s

H-14 0.85 d 7.0

H-15 1.15 s

Table 3: Representative ¹³C NMR Spectral Data for a Sesquiterpene Ketone (CDCl₃, 100 MHz)

Note: This data is illustrative and not specific to isolongifolenone.
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Carbon Chemical Shift (δ, ppm)

C-1 55.0

C-2 30.0

C-3 40.5

C-4 35.0

C-5 50.0

C-6 25.5

C-7 45.0

C-8 220.0 (C=O)

C-9 48.0

C-10 42.0

C-11 38.0

C-12 28.0

C-13 25.0

C-14 15.0

C-15 22.0

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the NMR analysis of a sesquiterpenoid like isolongifolenone is as follows:

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆). The choice of solvent can

influence chemical shifts. Tetramethylsilane (TMS) is often added as an internal standard (δ

0.00 ppm).

¹H NMR Spectroscopy:
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A 400 or 500 MHz spectrometer is typically used.

Standard parameters include a 30° pulse width, a spectral width of 12-15 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise

ratio.

¹³C NMR Spectroscopy:

A 100 or 125 MHz spectrometer is commonly employed.

Proton decoupling is used to simplify the spectrum to single lines for each carbon.

A wider spectral width (e.g., 0-220 ppm) is necessary.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or

more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

2D NMR Spectroscopy:

Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial

for complete structural elucidation.

These experiments are performed using standard manufacturer-provided pulse sequences

and parameters, which are optimized for the specific instrument and sample.

Mass Spectrometry (MS)

A typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of volatile

sesquiterpenoids is outlined below:

Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a volatile

solvent such as hexane or ethyl acetate.

Gas Chromatography (GC):
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An aliquot of the sample (e.g., 1 µL) is injected into the GC.

A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly

used.

The oven temperature is programmed to ramp from a low initial temperature (e.g., 60 °C)

to a high final temperature (e.g., 240 °C) at a rate of 5-10 °C/min to separate the

components of the sample.

Helium is typically used as the carrier gas at a constant flow rate.

Mass Spectrometry (MS):

The GC is interfaced with a mass spectrometer, often a quadrupole or ion trap analyzer.

Electron Ionization (EI) at 70 eV is the standard ionization method for creating a

reproducible fragmentation pattern.

The mass analyzer scans a mass range of, for example, 40-500 amu.

The resulting mass spectrum provides the molecular weight and a fragmentation pattern

that serves as a fingerprint for the compound.

Visualizations
Workflow for Structural Elucidation of a Sesquiterpenoid
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Caption: Workflow for the isolation and structural elucidation of a natural product.
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Conceptual Application of Isolongifolenone

Source Application Mechanism of Action Outcome

Isolongifolenone Formulation in Repellent Product Interaction with Olfactory Receptors of Insects Disruption of Host-Seeking Behavior Repellency against Mosquitoes & Ticks

Click to download full resolution via product page

Caption: Conceptual pathway for the application of Isolongifolenone as an insect repellent.

To cite this document: BenchChem. [Spectral Data of Longiferone B Analogue,
Isolongifolenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593451#spectral-data-for-longiferone-b-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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